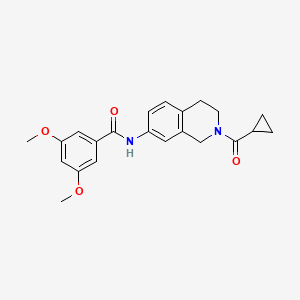
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1207006-54-9 |
| SMILES | Cc1nnsc1C(=O)Nc1ccc2c(c1)CN(C(=O)C1CC1)CC2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in neurological pathways. The compound exhibits:
- Anticonvulsant Properties : Preliminary studies indicate potential anticonvulsant effects similar to established antiepileptic drugs (AEDs). The compound may modulate neurotransmitter systems and ion channels involved in seizure activity.
- Neuroprotective Effects : Research suggests that this compound may offer neuroprotection against oxidative stress and excitotoxicity by influencing cellular signaling pathways.
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound. Key findings include:
-
In Vivo Efficacy : In animal models, the compound demonstrated significant protection against induced seizures. The effective dose (ED50) was calculated using the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) model.
Compound ED50 (mg/kg) MES ED50 (mg/kg) PTZ N-(2-cyclopropanecarbonyl)... 67.65 42.83 - Toxicology Profile : Acute toxicity assessments using the rotarod test indicated a favorable safety profile compared to traditional AEDs like valproic acid.
Case Studies
A notable study published in PubMed evaluated a series of hybrid compounds related to this compound. The study highlighted:
- Synthesis and Evaluation : The synthesis involved coupling reactions leading to a library of compounds with varying substituents. Biological evaluations showed that several derivatives exhibited promising anticonvulsant activity.
- Metabolic Stability : Compounds were tested for metabolic stability using human liver microsomes (HLMs), revealing that some derivatives had minimal metabolic changes and did not significantly affect cytochrome P450 isoforms.
Propiedades
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-19-10-16(11-20(12-19)28-2)21(25)23-18-6-5-14-7-8-24(13-17(14)9-18)22(26)15-3-4-15/h5-6,9-12,15H,3-4,7-8,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRDYWWAILDLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













